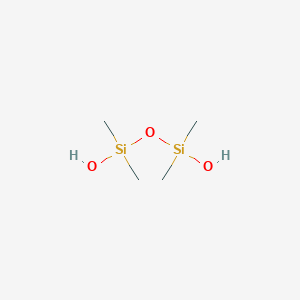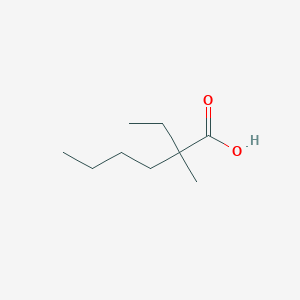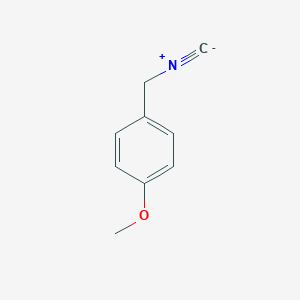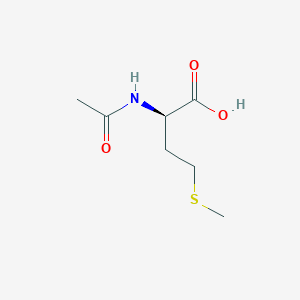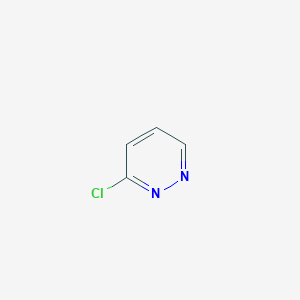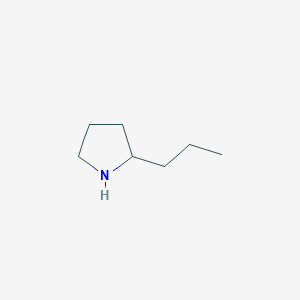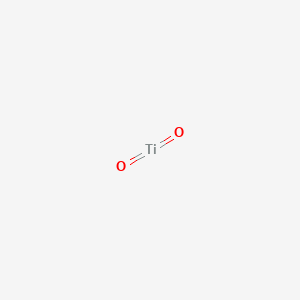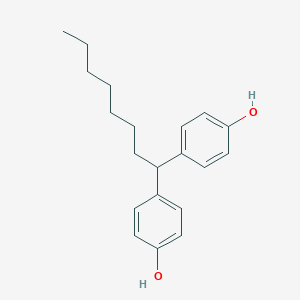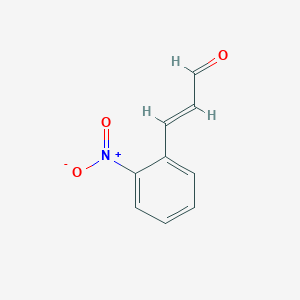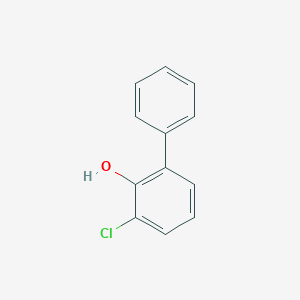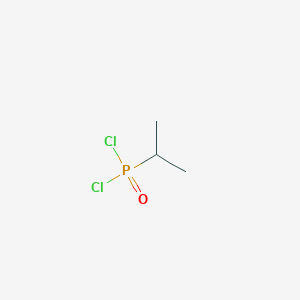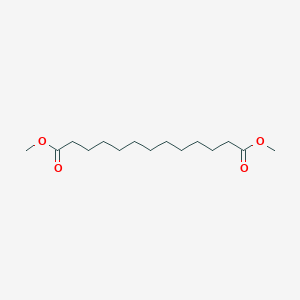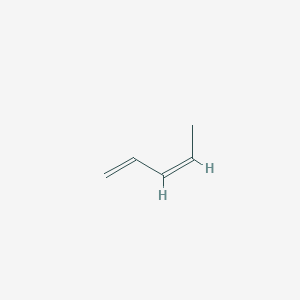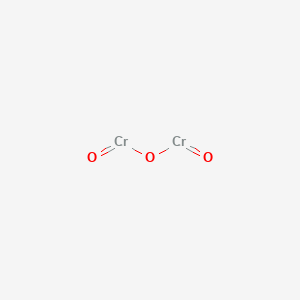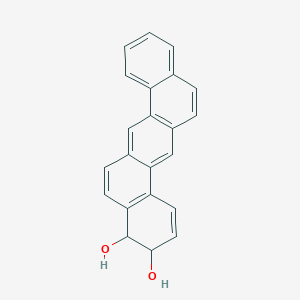
3,4-Dihydrodibenz(a,h)anthracene-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydrodibenz(a,h)anthracene-3,4-diol (DDAD) is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzo(a)pyrene, which is a well-known carcinogen. DDAD has been found to have several biochemical and physiological effects, making it a promising candidate for various research applications.
Mechanism Of Action
3,4-Dihydrodibenz(a,h)anthracene-3,4-diol exerts its anti-cancer effects through several mechanisms, including the inhibition of DNA adduct formation, the induction of apoptosis, and the inhibition of the NF-κB signaling pathway. 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol has also been found to inhibit the activity of several enzymes involved in carcinogenesis, including cytochrome P450.
Biochemical And Physiological Effects
3,4-Dihydrodibenz(a,h)anthracene-3,4-diol has been found to have several biochemical and physiological effects, including the inhibition of the production of reactive oxygen species (ROS), the inhibition of lipid peroxidation, and the modulation of several signaling pathways involved in inflammation and cancer. 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol has also been found to induce the expression of several antioxidant enzymes, including glutathione peroxidase and superoxide dismutase.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol in lab experiments is its potent anti-cancer activity. 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol has been found to be effective against several types of cancer cells, making it a promising candidate for cancer research. However, one of the main limitations of using 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol in lab experiments is its potential toxicity. 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol has been found to be toxic to several types of cells, including liver cells and immune cells.
Future Directions
There are several future directions for research on 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol. One potential direction is the development of 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol-based drugs for the treatment of cancer. Another potential direction is the investigation of the potential use of 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol as a chemopreventive agent. Additionally, further research is needed to elucidate the mechanisms underlying the anti-cancer and anti-inflammatory effects of 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol.
Synthesis Methods
3,4-Dihydrodibenz(a,h)anthracene-3,4-diol can be synthesized through several methods, including the oxidation of dibenz(a,h)anthracene-3,4-diol and the reduction of dibenz(a,h)anthracene-3,4-dione. The most commonly used method for synthesizing 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol involves the reduction of dibenz(a,h)anthracene-3,4-dione using sodium borohydride.
Scientific Research Applications
3,4-Dihydrodibenz(a,h)anthracene-3,4-diol has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for cancer research. 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol has also been found to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells.
properties
CAS RN |
1421-83-6 |
|---|---|
Product Name |
3,4-Dihydrodibenz(a,h)anthracene-3,4-diol |
Molecular Formula |
C22H16O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3,4-dihydronaphtho[1,2-b]phenanthrene-3,4-diol |
InChI |
InChI=1S/C22H16O2/c23-21-10-9-17-18(22(21)24)8-7-15-11-19-14(12-20(15)17)6-5-13-3-1-2-4-16(13)19/h1-12,21-24H |
InChI Key |
DKAAILWGWGVYES-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O |
synonyms |
dibenzoanthracene-3,4-dihydrodiol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



